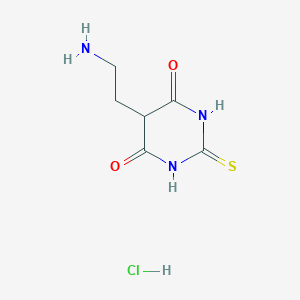
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diazinane ring with aminoethyl and sulfanylidene substituents, making it a versatile molecule for research and industrial purposes.
作用机制
Target of Action
It is structurally similar to serotonin (5-ht), a monoamine neurotransmitter . Serotonin has a complex biological function, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Given its structural similarity to serotonin, it may interact with serotonin receptors and influence serotonergic neurotransmission . This interaction could lead to changes in various physiological and psychological processes.
Biochemical Pathways
Serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and affects system-wide receptors .
Pharmacokinetics
Similar compounds like n-nitrosamines can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Result of Action
If it acts similarly to serotonin, it could have a wide range of effects on mood, cognition, reward, learning, memory, and numerous physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanethiol with a suitable diazinane precursor in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
科学研究应用
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
2-Phenethylamines: These compounds share structural similarities and are known for their biological activity.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various research applications.
Uniqueness
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
5-(2-aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-2-1-3-4(10)8-6(12)9-5(3)11;/h3H,1-2,7H2,(H2,8,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOCMCINXOOCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1C(=O)NC(=S)NC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














